3,4-dihydroisoquinolin-2(1H)-yl[4-(dimethylamino)phenyl]methanone
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Overview
Description
N,N-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)ANILINE is a synthetic compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds known for their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of a tetrahydroisoquinoline core, which is a common structural motif in many natural and synthetic bioactive molecules .
Preparation Methods
The synthesis of N,N-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)ANILINE typically involves multi-step procedures. One common method includes the acylation of 1,2,3,4-tetrahydroisoquinoline derivatives with appropriate aniline derivatives under controlled conditions . The reaction conditions often involve the use of catalysts such as hydrobromic acid or other acid catalysts to facilitate the cyclization and acylation processes . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
N,N-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)ANILINE undergoes various chemical reactions, including:
Scientific Research Applications
N,N-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)ANILINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)ANILINE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which play crucial roles in cell cycle regulation and DNA synthesis . The compound’s neuroprotective effects are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress .
Comparison with Similar Compounds
N,N-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)ANILINE can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities but lacking the N,N-dimethyl and carbonyl functionalities.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Exhibits potent antioxidant and anticancer activities.
These comparisons highlight the unique structural features and enhanced biological activities of N,N-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)ANILINE, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H20N2O |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C18H20N2O/c1-19(2)17-9-7-15(8-10-17)18(21)20-12-11-14-5-3-4-6-16(14)13-20/h3-10H,11-13H2,1-2H3 |
InChI Key |
MFQNJRSFCUSTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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